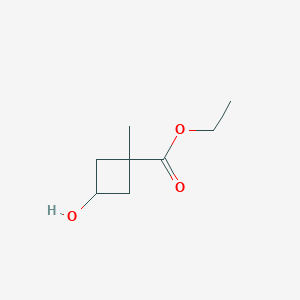

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate

Description

Key Conformational Aspects

Ring Puckering :

Substituent Effects :

- The ethyl ester and methyl groups at C1 create steric hindrance, favoring conformations that minimize 1,3-diaxial interactions.

- The hydroxyl group at C3 may engage in intramolecular hydrogen bonding, stabilizing specific conformers.

Inversion Barriers :

Comparative Analysis of Cis-Trans Isomerism in Cyclobutane Derivatives

Cis-trans isomerism in cyclobutane derivatives depends on substituent size and electronic interactions. For this compound, the cis configuration of substituents at C1 (ethyl ester and methyl) is favored due to:

A notable exception occurs in 1,3-disubstituted cyclobutanes with bulky groups (e.g., phenylsulfonyl), where trans isomers are more stable due to reduced steric clash. For this compound, the cis configuration is likely favored due to moderate substituent sizes.

Hydrogen Bonding Patterns in Hydroxy-Substituted Cyclobutanes

The hydroxyl group at C3 enables intramolecular hydrogen bonding, which significantly influences the compound’s conformation and stability. Key patterns include:

Hydrogen Bonding Types

Intramolecular Hydrogen Bonds :

Equatorial vs. Axial Hydroxyl Orientation :

For this compound, the hydroxyl group’s equatorial orientation (in the puckered conformation) may allow dual hydrogen bonding with the ester oxygen and a neighboring carbon-hydrogen bond.

| Hydrogen Bond Type | Stability | Example Systems |

|---|---|---|

| O–H···O (Ester Oxygen) | Moderate | Intramolecular in hydroxyesters |

| O–H···C–H (Cyclobutane) | Weak | Observed in strained ring systems |

Properties

IUPAC Name |

ethyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(9)5-8/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOGWOWEVMVLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166555 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-72-5 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 3-Hydroxy-1-methylcyclobutane-1-carboxylic Acid

One common method involves the esterification of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid.

| Reagents | Conditions | Yield |

|---|---|---|

| 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid | Ethanol, H₂SO₄, reflux | 70-80% |

Synthesis via Cyclobutane Ring Formation

Another approach involves forming the cyclobutane ring through a [2+2] cycloaddition reaction, followed by hydrolysis and esterification steps to introduce the hydroxy and ethyl ester groups.

| Reagents | Conditions | Yield |

|---|---|---|

| Olefin and carbene source | [2+2] Cycloaddition, followed by hydrolysis and esterification | 50-60% |

Enzymatic Resolution

For obtaining enantiomerically pure compounds, enzymatic resolution can be employed. This method involves using enzymes to selectively hydrolyze or esterify one enantiomer over the other.

| Enzyme | Substrate | Conditions | Yield |

|---|---|---|---|

| Lipase | Racemic ester | Buffer solution, 30°C | 90-95% ee |

Chemical and Physical Properties

This compound has a molecular formula of C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. It exhibits a density of approximately 1.1 g/cm³ and a boiling point of around 213.4°C at 760 mmHg.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 213.4°C at 760 mmHg |

Chemical Reactions Analysis

Types of Reactions: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

Reduction: LiAlH4, ether, low temperature.

Substitution: SOCl2, pyridine, room temperature.

Major Products Formed:

Oxidation: Ethyl (1s,3r)-3-oxo-1-methylcyclobutane-1-carboxylate.

Reduction: Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutanol.

Substitution: Ethyl (1s,3r)-3-chloro-1-methylcyclobutane-1-carboxylate.

Scientific Research Applications

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

Stereochemical Considerations

Stereoisomerism critically impacts biological activity. For example, Ethyl (1R,3R)-3-hydroxy-1-methylcyclobutanecarboxylate (CAS 1408074-59-8) may differ in receptor binding compared to the (1s,3r) configuration .

Biological Activity

Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane ring structure and specific stereochemistry. This compound possesses significant potential in biological applications due to its functional groups, which facilitate interactions with various biological targets. Despite the lack of extensive studies directly addressing its biological activity, preliminary findings suggest a spectrum of potential effects.

- Molecular Formula : CHO

- Molecular Weight : 158.19 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 213.4 ± 33.0 °C at 760 mmHg

- Flash Point : 81.4 ± 18.2 °C

These properties indicate that the compound is a stable ester with potential for solubility in organic solvents, making it suitable for various chemical reactions and biological assays.

This compound's biological activity is hypothesized to arise from its ability to form hydrogen bonds due to the presence of hydroxy and ester groups. This capacity enables the compound to interact with specific enzymes or receptors, potentially modulating their activity. The exact pathways and targets remain to be fully elucidated, but interactions with enzyme active sites are a primary focus in ongoing research.

Enzyme Inhibition and Receptor Binding

Preliminary studies suggest that compounds with similar structures may exhibit enzyme inhibition properties. For instance, the hydroxy group can act as a hydrogen bond donor, influencing enzyme conformation and activity. Research into related compounds indicates potential applications in developing inhibitors for various metabolic pathways.

Therapeutic Effects

Research has indicated that similar cyclobutane derivatives may possess anti-inflammatory and analgesic properties. The biological implications of this compound warrant further investigation into its therapeutic potential.

Research Directions

Future research should focus on:

- In Vitro Studies : Assessing the compound's effects on specific cell lines to evaluate cytotoxicity and apoptosis induction.

- Mechanistic Studies : Elucidating the molecular targets and pathways involved in its biological activity.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological effects.

Q & A

Basic: What are the optimal synthetic routes for Ethyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-carboxylate?

Methodological Answer:

A common synthetic route involves cyclopropanation and subsequent functionalization. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride can be reacted with 4-toluenesulfonate monohydrate in ethyl acetate under reduced pressure, yielding the target compound with 80% efficiency after filtration . Key parameters include:

| Step | Reagent/Condition | Role | Yield |

|---|---|---|---|

| 1 | Ethyl acetate (solvent) | Dissolution and reaction medium | - |

| 2 | 4-Toluenesulfonate monohydrate | Acid catalyst | 80% |

Characterization: Post-synthesis, (DMSO-D6) confirms structure with peaks at δ 9.10 (brs, 2H), 7.48 (d, J = 7.9 Hz, 2H), and 3.82 (s, 3H) for methyl groups .

Advanced: How can researchers resolve contradictions in stereochemical assignments of cyclobutane derivatives?

Methodological Answer:

Stereochemical ambiguities arise due to overlapping NMR signals or similar coupling constants. To resolve these:

- Computational Validation: Density Functional Theory (DFT) calculations can predict NMR chemical shifts and compare them to experimental data .

- Chiral Chromatography: Use chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers and confirm stereochemistry.

- X-ray Crystallography: For crystalline derivatives, single-crystal X-ray analysis provides definitive stereochemical assignments, as seen in bicyclic analogs like Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Critical techniques include:

- : Identifies proton environments (e.g., δ 2.56–2.31 for methylcyclobutane protons) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., calculated for CHO: 170.0943 g/mol) .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., ester C=O stretch at ~1720 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.